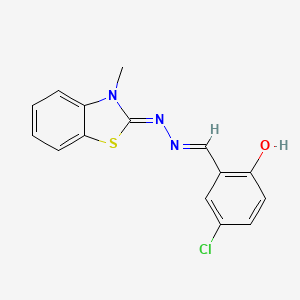![molecular formula C20H20N2O3 B5986445 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, which plays a crucial role in the transmission of excitatory signals in the brain.
Wirkmechanismus
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is a non-competitive antagonist of the AMPA receptor, which is one of the three major types of ionotropic glutamate receptors in the brain. The AMPA receptor plays a crucial role in the transmission of excitatory signals in the brain, and its overactivation can lead to excitotoxicity, which is implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide binds to a specific site on the AMPA receptor, thereby preventing the binding of glutamate and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to reduce the release of glutamate and other neurotransmitters, which may contribute to its neuroprotective effects. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, which allows for precise modulation of excitatory signals in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has some limitations for lab experiments, including its relatively low solubility in water, which may require the use of organic solvents. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has a relatively short half-life, which may limit its duration of action in vivo.
Zukünftige Richtungen
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has significant potential for future research in various neurological disorders. Future research could focus on optimizing the synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its potency, selectivity, and stability. Future research could also focus on developing novel formulations of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its solubility and duration of action in vivo. Additionally, future research could focus on investigating the potential therapeutic applications of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide involves several steps, including the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,5-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine group with benzoyl chloride to produce 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide. The purity of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have neuroprotective effects, which may be attributed to its ability to block the AMPA receptor, thereby reducing excitotoxicity and oxidative stress in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDOFPVLNZXRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![1-(1-azocanyl)-3-{5-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5986381.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)-N-methylacetamide](/img/structure/B5986401.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)

![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986470.png)